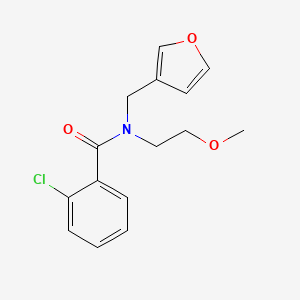

2-chloro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide

Description

2-Chloro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide is a benzamide derivative featuring a 2-chlorobenzoyl core substituted with two distinct N-alkyl groups: a furan-3-ylmethyl moiety and a 2-methoxyethyl chain. The furan and methoxy groups likely influence its electronic properties, solubility, and intermolecular interactions, as inferred from related compounds .

Properties

IUPAC Name |

2-chloro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO3/c1-19-9-7-17(10-12-6-8-20-11-12)15(18)13-4-2-3-5-14(13)16/h2-6,8,11H,7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLVCPANDKWYPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)C(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide typically involves the following steps:

Preparation of 2-chlorobenzoyl chloride: This can be achieved by reacting 2-chlorobenzoic acid with thionyl chloride under reflux conditions.

Formation of the amide bond: The 2-chlorobenzoyl chloride is then reacted with furan-3-ylmethylamine and 2-methoxyethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The amide group can be reduced to form the corresponding amine.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Oxidation: Reagents like potassium permanganate or m-chloroperbenzoic acid in solvents such as acetone or dichloromethane.

Reduction: Reagents such as lithium aluminum hydride or borane in tetrahydrofuran.

Major Products Formed

Nucleophilic substitution: Formation of substituted benzamides.

Oxidation: Formation of furanones or other oxygenated derivatives.

Reduction: Formation of the corresponding amine derivatives.

Scientific Research Applications

2-chloro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets. The chloro group and the furan ring may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The target compound’s N-substituents differentiate it from similar benzamides:

- Furan-3-ylmethyl group: Unlike furan-2-yl derivatives (e.g., 3-Chloro-N-[N-(furan-2-carbonyl)-hydrazinocarbothioyl]benzamide in ), the 3-position substitution may alter dipole moments and π-π stacking interactions due to spatial orientation differences .

Table 1: Substituent Effects on Key Properties

Physical and Spectroscopic Properties

- Melting Points : Substituents significantly impact melting behavior. For example, 2-chloro-N-((4,6-dichloropyrimidin-2-yl)carbamoyl)benzamide (, Compound 14) melts at 156–158°C due to strong halogen interactions, while methyl-substituted analogs (e.g., Compound 15) melt lower (126–128°C) . The target’s methoxyethyl and furan groups may reduce melting points compared to halogen-rich analogs.

- NMR Shifts : In , NH protons in pyrimidinyl benzamides resonate at δ 11.5–11.8 ppm, while aromatic protons appear at δ 7.4–7.7 ppm. The target’s furan protons are expected near δ 6.3–7.4 ppm, similar to furan-containing compounds in .

Crystallographic and Conformational Analysis

- Dihedral Angles: In N-(3-Bromo-1,4-dioxo-naphthyl)-2-chloro-N-(2-chlorobenzoyl)benzamide (), chlorophenyl and naphthoquinone rings form a ~60° dihedral angle.

- Intermolecular Interactions : Halogen bonding (Cl–Cl, 3.346 Å in ) and weak C–H···O/Cl interactions stabilize crystal packing in chlorinated benzamides. The target’s methoxy group could participate in C–H···O hydrogen bonds, akin to morpholine-substituted derivatives in (Compound 18) .

Biological Activity

The compound 2-chloro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide (CAS No. 1421494-12-3) is a novel benzamide derivative characterized by its unique structural components, including a furan ring and a chloro substituent. This compound has gained attention in medicinal chemistry due to its potential biological activities, which may include antibacterial and antifungal properties. This article reviews the biological activity of this compound based on available research findings.

Medicinal Properties

Research indicates that compounds with furan and benzamide moieties often exhibit significant biological activities. The presence of the furan ring suggests potential interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.

- Antibacterial Activity : Preliminary studies suggest that derivatives of benzamides can inhibit bacterial growth. The specific antibacterial efficacy of this compound remains to be fully characterized, but its structural similarity to known antibacterial agents indicates potential activity against pathogens.

- Antifungal Activity : Similar to antibacterial properties, antifungal activity is hypothesized based on the compound's structure. Compounds featuring furan rings have been documented to possess antifungal properties, warranting further exploration of this compound in antifungal assays.

- Mechanism of Action : The precise mechanism by which this compound exerts its biological effects is not yet fully elucidated. However, it may involve the inhibition of key enzymes or interference with cellular signaling pathways relevant to microbial growth and survival.

Discussion

The biological activity of this compound appears promising based on its chemical structure and related compounds. Future studies should focus on:

- In vitro and In vivo Testing : Comprehensive testing against various bacterial and fungal strains to establish efficacy.

- Mechanistic Studies : Investigating the molecular interactions and pathways affected by the compound.

- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.